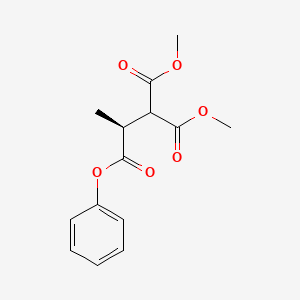![molecular formula C28H38N4O6 B14250862 N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide CAS No. 185461-37-4](/img/structure/B14250862.png)
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide is a synthetic peptide compound It is characterized by the presence of a benzyloxycarbonyl group attached to the amino terminus of the peptide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is often used as a protecting group for the amino terminus. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods. Common reagents used in these reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, where automated peptide synthesizers are used to assemble the peptide chain. The process involves repeated cycles of deprotection and coupling, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The benzyloxycarbonyl group can be removed under reductive conditions.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Deprotected peptide.
Substitution: Modified peptide with substituted side chains.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in modulating the compound’s binding affinity and specificity. The peptide can inhibit or activate target proteins by mimicking natural substrates or binding to active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
- N-[(Benzyloxy)carbonyl]-L-proline
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
185461-37-4 |
|---|---|
Molekularformel |
C28H38N4O6 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H38N4O6/c1-17(2)14-22(25(29)34)30-26(35)23(15-19-10-12-21(33)13-11-19)31-27(36)24(18(3)4)32-28(37)38-16-20-8-6-5-7-9-20/h5-13,17-18,22-24,33H,14-16H2,1-4H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37)/t22-,23+,24+/m1/s1 |
InChI-Schlüssel |
JWIRPPPRYGPIGM-SGNDLWITSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


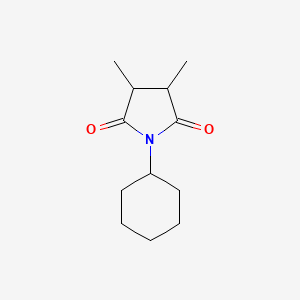
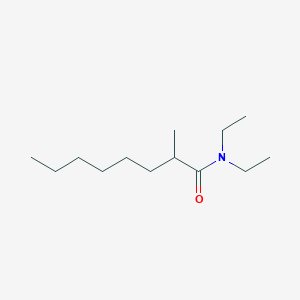
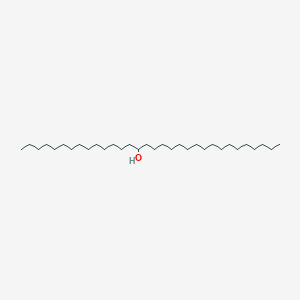

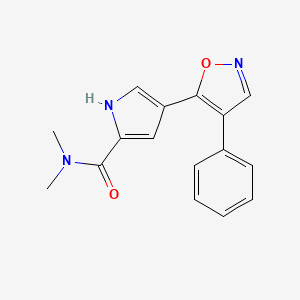
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
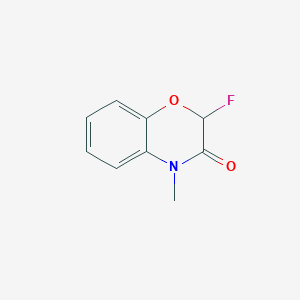
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
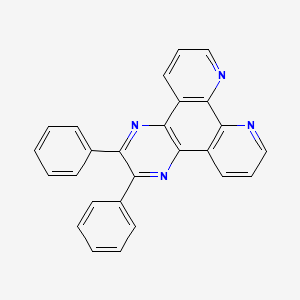
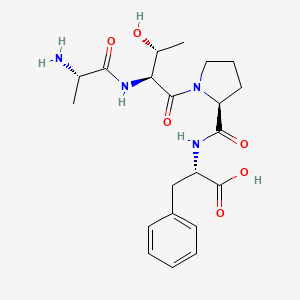
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
